REACTION_CXSMILES
|
[C:1]([C:3]1[C:8](F)=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[CH3:10][S-:11].[Na+]>CN(C=O)C.O>[C:1]([C:3]1[C:8]([S:11][CH3:10])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2] |f:1.2|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C(#N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
0.631 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
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8 mL
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Type
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solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 5 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The resulting solid was filtered
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Type
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CUSTOM
|
Details
|
dried on a high vacuum line
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |